Cas no 1807941-89-4 (methyl 2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate)

methyl 2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- 1807941-89-4
- rac-methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate, trans
- 1955499-59-8
- methyl 2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate
- EN300-182339
- methyl2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate
-
- インチ: 1S/C14H21N3O3/c1-4-7-17-12(18)6-5-10(14(19)20-3)13(17)11-8-15-9-16(11)2/h8-10,13H,4-7H2,1-3H3
- InChIKey: OEMRMACOVMPPIG-UHFFFAOYSA-N
- SMILES: O(C)C(C1CCC(N(CCC)C1C1=CN=CN1C)=O)=O
計算された属性
- 精确分子量: 279.15829154g/mol
- 同位素质量: 279.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 375
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- XLogP3: 0.2
methyl 2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1693170-0.1g |
rac-methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate, trans |
1807941-89-4 | 95% | 0.1g |
$337.0 | 2023-09-20 | |
Enamine | EN300-1693170-5.0g |
rac-methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate, trans |
1807941-89-4 | 95% | 5g |
$2816.0 | 2023-06-04 | |
Enamine | EN300-1693170-10.0g |
rac-methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate, trans |
1807941-89-4 | 95% | 10g |
$4176.0 | 2023-06-04 | |
Enamine | EN300-1693170-0.25g |
rac-methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate, trans |
1807941-89-4 | 95% | 0.25g |
$481.0 | 2023-09-20 | |
Aaron | AR01DZQ0-100mg |
rac-methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate, trans |
1807941-89-4 | 95% | 100mg |
$489.00 | 2025-02-11 | |
Aaron | AR01DZQ0-10g |
rac-methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate, trans |
1807941-89-4 | 95% | 10g |
$5767.00 | 2023-12-14 | |
Aaron | AR01DZQ0-50mg |
rac-methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate, trans |
1807941-89-4 | 95% | 50mg |
$336.00 | 2025-02-11 | |
Aaron | AR01DZQ0-500mg |
rac-methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate, trans |
1807941-89-4 | 95% | 500mg |
$1068.00 | 2025-02-11 | |
Aaron | AR01DZQ0-2.5g |
rac-methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate, trans |
1807941-89-4 | 95% | 2.5g |
$2642.00 | 2023-12-14 | |
Aaron | AR01DZQ0-5g |
rac-methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate, trans |
1807941-89-4 | 95% | 5g |
$3897.00 | 2023-12-14 |
methyl 2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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9. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
methyl 2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylateに関する追加情報
Research Update on Methyl 2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate (CAS: 1807941-89-4)
The compound methyl 2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate (CAS: 1807941-89-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical implications.
Recent studies have highlighted the compound's unique structural features, which include a piperidine core fused with an imidazole ring and a carboxylate ester moiety. These structural elements contribute to its bioactivity and make it a promising candidate for drug development. Researchers have explored its role as a modulator of specific biological targets, particularly in the context of neurological and inflammatory disorders.
One of the key advancements in the study of this compound is the optimization of its synthetic route. A recent publication in the Journal of Medicinal Chemistry detailed a high-yield, scalable synthesis method that improves the compound's accessibility for further preclinical testing. The study also reported on the compound's stability under various physiological conditions, which is a critical factor for its potential use in vivo.
Pharmacological evaluations have demonstrated that methyl 2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate exhibits selective binding affinity for certain receptor subtypes, suggesting its potential as a targeted therapeutic agent. In vitro assays have shown promising results in models of neuroinflammation, where the compound effectively reduced pro-inflammatory cytokine production. These findings are particularly relevant for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its anti-inflammatory properties, preliminary data indicate that the compound may also have neuroprotective effects. Animal studies have shown that it can cross the blood-brain barrier and exert beneficial effects in models of ischemic stroke. These results underscore the compound's versatility and potential for addressing multiple pathological mechanisms.
Despite these encouraging findings, challenges remain in the development of this compound as a therapeutic agent. Issues such as metabolic stability, potential off-target effects, and formulation optimization need to be addressed in future studies. Ongoing research is focused on elucidating the compound's mechanism of action at the molecular level and identifying potential biomarkers for its clinical efficacy.
In conclusion, methyl 2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate represents a promising candidate for further drug development. Its unique chemical structure and multifaceted pharmacological profile make it a valuable subject of study in the field of medicinal chemistry. Continued research efforts are expected to provide deeper insights into its therapeutic potential and pave the way for its translation into clinical applications.
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